![molecular formula C12H14BrNO2 B598706 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine CAS No. 1199556-85-8](/img/structure/B598706.png)
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Übersicht
Beschreibung
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, also known as 4-bromo-2-amino-5,8-dioxaspiro[3.4]octane, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 302.17 g/mol and a melting point of 103-105 °C. This compound is of particular interest due to its unique structure and its ability to form stable complexes with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
Research has demonstrated innovative synthetic pathways and the potential of spirocyclic and related compounds in the realm of organic chemistry. For instance, an efficient procedure has been developed for transforming specific spirocyclic precursors into building blocks for the synthesis of natural compounds with pronounced antitumor activity, such as arenamides, which inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015). Additionally, spirocyclopropane derivatives have been explored for their corrosion inhibition properties for mild steel in acidic solutions, highlighting the green and environmentally friendly nature of these substances (Chafiq et al., 2020).
Drug Discovery and Development
Spiroheterocyclic compounds, synthesized through efficient multi-component reactions, have shown promise as novel scaffolds in drug discovery. These compounds, designed for ease of conversion to a lead generation library, are inspired by the novel structures of bioactive natural products (Jenkins et al., 2009). Such research underscores the potential of these compounds in developing new therapeutic agents.
Corrosion Inhibition
The study of spirocyclopropane derivatives has revealed their effectiveness as corrosion inhibitors, a vital application in protecting industrial materials. These compounds exhibit high inhibition efficiency in acidic environments, making them suitable for applications in industries where metal preservation is crucial (Chafiq et al., 2020).
Materials Science
In materials science, the synthesis and characterization of compounds such as calix[4]arene-based polymers have been explored for the removal of water-soluble carcinogenic azo dyes and aromatic amines. These findings are significant in the development of new materials for environmental remediation and purification processes (Akceylan et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)11(14)7-12(8-11)15-5-6-16-12/h1-4H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMVCJDCZOUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728955 | |
| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199556-85-8 | |
| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


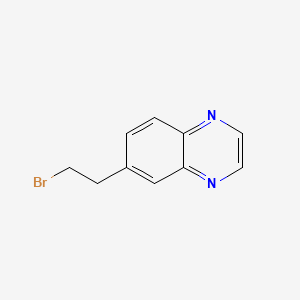


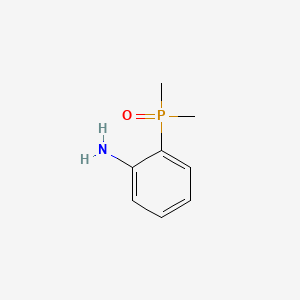
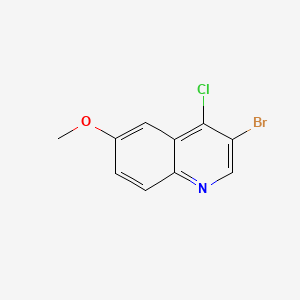
![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)
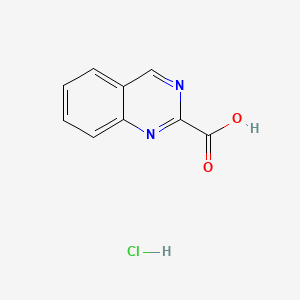
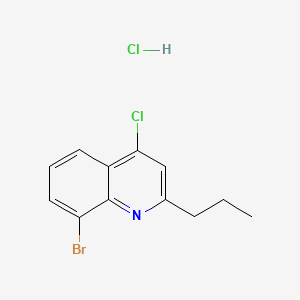
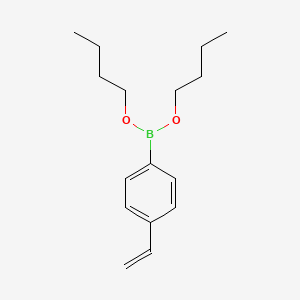
![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)
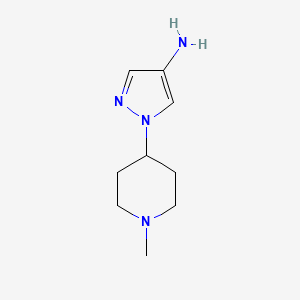
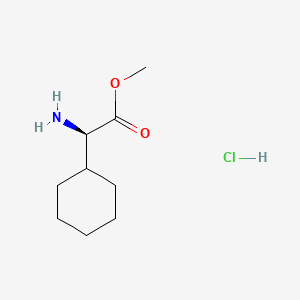
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)
